molecular formula C15H21N3O2 B5687350 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

货号 B5687350
分子量: 275.35 g/mol
InChI 键: RFFSWCWBWCPSGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用机制

AZD-9291 is a selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which is commonly found in NSCLC. It works by irreversibly binding to the ATP-binding site of the mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, thereby inhibiting its activity and preventing the downstream signaling pathways that promote tumor growth. AZD-9291 has a high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione over wild-type 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of adverse effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have several biochemical and physiological effects. It inhibits the activity of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which leads to the inhibition of downstream signaling pathways that promote tumor growth. It also induces apoptosis, or programmed cell death, in tumor cells. AZD-9291 has been shown to be well-tolerated in preclinical and clinical studies, with a favorable safety profile.

实验室实验的优点和局限性

AZD-9291 has several advantages for lab experiments. It is a highly selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of NSCLC, which suggests that it may have potential for clinical use. However, there are also some limitations to using AZD-9291 in lab experiments. Its synthesis method is complex and may require specialized equipment and expertise. Additionally, its high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione may limit its use in certain experimental settings.

未来方向

There are several future directions for the research and development of AZD-9291. One area of focus is the optimization of its synthesis method to make it more efficient and scalable. Another area of focus is the development of combination therapies that incorporate AZD-9291 with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of AZD-9291 in other types of cancer that have mutations in the 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione pathway. Overall, AZD-9291 has shown promising results in the treatment of NSCLC and has potential for further research and development.

合成方法

AZD-9291 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method is complex and involves several steps, including the preparation of the key intermediate, the cyclization of the intermediate to form the spirocyclic core, and the final functionalization of the molecule. The synthesis of AZD-9291 has been described in detail in several research publications.

科学研究应用

AZD-9291 has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with advanced 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione T790M mutation-positive NSCLC, who have developed resistance to first-generation 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione TKIs. AZD-9291 has also been studied in preclinical models of NSCLC and has shown promising results in inhibiting tumor growth and inducing tumor regression.

属性

IUPAC Name

8-[2-(2-methylimidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12-16-6-7-17(12)8-9-18-13(19)10-15(11-14(18)20)4-2-3-5-15/h6-7H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFSWCWBWCPSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。